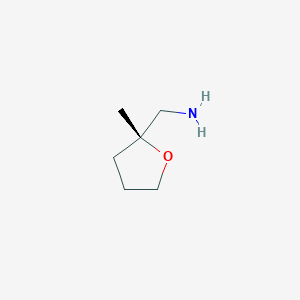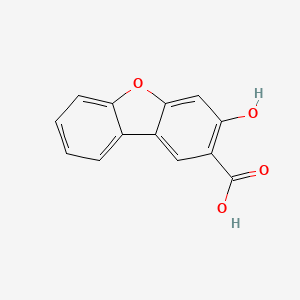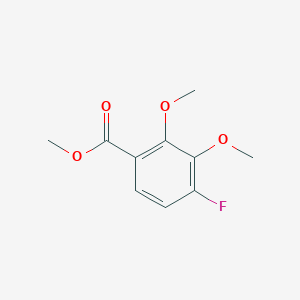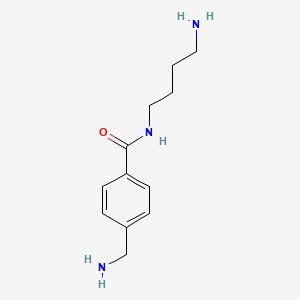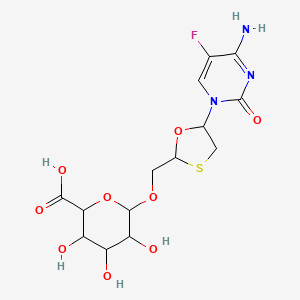
(-)-Emtricitabine O-beta-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-EMTRICITABINE O-B-D-GLUCURONIDE: is a glucuronide conjugate of emtricitabine, an antiretroviral medication used to treat and prevent HIV/AIDS. This compound is formed through the process of glucuronidation, where emtricitabine is conjugated with glucuronic acid. This process enhances the solubility and excretion of the drug from the body.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-EMTRICITABINE O-B-D-GLUCURONIDE involves the enzymatic or chemical conjugation of emtricitabine with glucuronic acid. The reaction typically occurs under mild conditions, using glucuronosyltransferase enzymes or chemical catalysts to facilitate the conjugation.
Industrial Production Methods: In an industrial setting, the production of (-)-EMTRICITABINE O-B-D-GLUCURONIDE can be scaled up using bioreactors that contain the necessary enzymes or chemical catalysts. The process involves the continuous feeding of emtricitabine and glucuronic acid into the reactor, where the conjugation reaction takes place. The product is then purified using chromatographic techniques to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: (-)-EMTRICITABINE O-B-D-GLUCURONIDE primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide bond and release of emtricitabine.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Conjugation: Glucuronic acid and glucuronosyltransferase enzymes or chemical catalysts.
Major Products Formed:
Hydrolysis: Emtricitabine and glucuronic acid.
Conjugation: (-)-EMTRICITABINE O-B-D-GLUCURONIDE.
Applications De Recherche Scientifique
Chemistry: In chemistry, (-)-EMTRICITABINE O-B-D-GLUCURONIDE is used as a model compound to study glucuronidation reactions and the stability of glucuronide conjugates under various conditions.
Biology: In biological research, this compound is used to investigate the metabolism and excretion of emtricitabine in the body. It helps in understanding the pharmacokinetics and pharmacodynamics of emtricitabine.
Medicine: In medicine, (-)-EMTRICITABINE O-B-D-GLUCURONIDE is studied for its role in drug metabolism and its potential impact on the efficacy and safety of emtricitabine-based therapies.
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new formulations of emtricitabine to improve its bioavailability and therapeutic effects.
Mécanisme D'action
Mechanism: (-)-EMTRICITABINE O-B-D-GLUCURONIDE exerts its effects through the process of glucuronidation, which enhances the solubility and excretion of emtricitabine. This process involves the addition of glucuronic acid to emtricitabine, forming a more water-soluble conjugate that can be easily excreted from the body.
Molecular Targets and Pathways: The primary molecular target of (-)-EMTRICITABINE O-B-D-GLUCURONIDE is the glucuronosyltransferase enzyme, which catalyzes the conjugation reaction. The pathway involves the transfer of glucuronic acid from UDP-glucuronic acid to emtricitabine, forming the glucuronide conjugate.
Comparaison Avec Des Composés Similaires
- Cabotegravir O-Beta-D-Glucuronide
- Quercetin-3-O-β-d-glucuronide
- Diosmetin-3-O-β-d-glucuronide
Uniqueness: (-)-EMTRICITABINE O-B-D-GLUCURONIDE is unique due to its specific role in the metabolism of emtricitabine, an important antiretroviral drug. Unlike other glucuronide conjugates, it is specifically formed from emtricitabine and plays a crucial role in its excretion and pharmacokinetics.
Propriétés
IUPAC Name |
6-[[5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O9S/c15-4-1-18(14(24)17-11(4)16)5-3-28-6(26-5)2-25-13-9(21)7(19)8(20)10(27-13)12(22)23/h1,5-10,13,19-21H,2-3H2,(H,22,23)(H2,16,17,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLILDKWVMCMYID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)COC2C(C(C(C(O2)C(=O)O)O)O)O)N3C=C(C(=NC3=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![phenyl N-[5-tert-butyl-2-(3-phenylmethoxyphenyl)pyrazol-3-yl]carbamate](/img/structure/B13888844.png)
![Methyl 2-[(4-fluorophenyl)methylamino]-1,3-thiazole-5-carboxylate](/img/structure/B13888859.png)
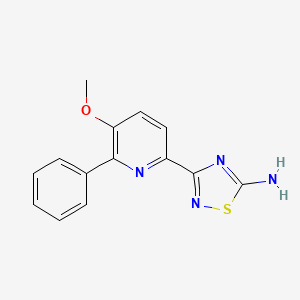
![4-amino-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13888867.png)
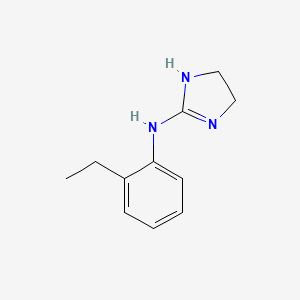
![Methyl 4-[(3,5-dichloro-2,6-dihydroxybenzoyl)amino]benzoate](/img/structure/B13888881.png)
![5-Methyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13888884.png)

